

# Phenylacetylcyanide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Phenylacetoacetonitrile

Cat. No.: B1142382

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This technical guide provides a comprehensive overview of Phenylacetylcyanide, including its chemical identity and structure. Due to the limited availability of in-depth technical data and experimental protocols for Phenylacetylcyanide in publicly accessible literature, this guide also offers a detailed examination of its immediate precursor, Phenylacetoneitrile (also known as Benzyl Cyanide). Understanding the synthesis and properties of Phenylacetoneitrile is crucial for researchers working with or aiming to synthesize Phenylacetylcyanide.

## Phenylacetylcyanide: Core Data

### Chemical Identity and Structure

Phenylacetylcyanide, a derivative of phenylacetic acid, is an organic compound featuring a nitrile group attached to the carbonyl carbon of a phenylacetyl group.

CAS Number: 33472-02-5

Structure:

Currently, detailed experimental protocols, quantitative data, and specific biological pathways for Phenylacetylcyanide are not extensively documented in scientific literature. Therefore, the following sections will focus on its key precursor, Phenylacetoneitrile, for which a wealth of technical information exists.

# Phenylacetonitrile (Benzyl Cyanide): A Comprehensive Technical Overview

Phenylacetonitrile is a versatile reagent and a critical intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, fragrances, and pesticides.[\[1\]](#)[\[2\]](#)

## Physicochemical and Spectroscopic Data

Property	Value	Reference
CAS Number	140-29-4	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N	<a href="#">[2]</a>
Molecular Weight	117.15 g/mol	<a href="#">[2]</a>
Appearance	Colorless to pale yellow oily liquid	<a href="#">[1]</a>
Boiling Point	233-234 °C	<a href="#">[2]</a>
Melting Point	-24 °C	<a href="#">[2]</a>
Density	1.015 g/cm <sup>3</sup>	<a href="#">[1]</a>

## Experimental Protocols: Synthesis of Phenylacetonitrile

The synthesis of Phenylacetonitrile is well-established, with the Kolbe nitrile synthesis being a common method.[\[2\]](#) This involves the reaction of benzyl chloride with a cyanide salt.[\[1\]](#)

### Protocol 1: Synthesis from Benzyl Chloride and Sodium Cyanide

This protocol details a standard laboratory procedure for the synthesis of Phenylacetonitrile.

Materials:

- Benzyl chloride

- Sodium cyanide
- Acetonitrile
- Catalyst (e.g., a phase-transfer catalyst)
- Water
- Petroleum ether

#### Procedure:

- A mixture of benzyl chloride (0.005 mole), sodium cyanide (0.010 mole), and a catalytic amount of a suitable phase-transfer catalyst in acetonitrile (15 ml) is prepared.<sup>[3]</sup>
- The reaction mixture is stirred at reflux for approximately 3 hours.<sup>[3]</sup>
- Reaction completion is monitored by vapor-phase chromatographic analysis, confirming the consumption of benzyl chloride.<sup>[3]</sup>
- Upon completion, the mixture is poured into water.<sup>[3]</sup>
- The aqueous mixture is then extracted with petroleum ether to isolate the Phenylacetonitrile.<sup>[3]</sup>

#### Expected Yield:

- This method can afford Phenylacetonitrile in yields of up to 82%.<sup>[3]</sup>

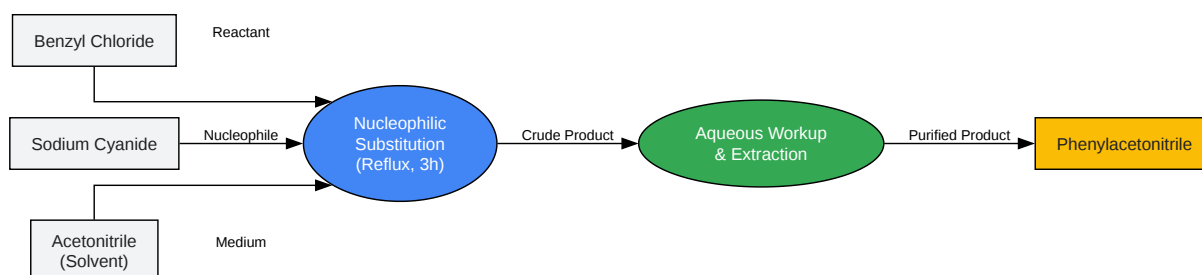
## Quantitative Data: Reaction Yields

The following table summarizes the yield of Phenylacetonitrile from the reaction of  $\alpha$ -bromotoluene with tris(dimethylamino)sulfonium cyanide.

Reactant	Product	Yield (%)
$\alpha$ -bromotoluene	Benzyl cyanide	95
$\alpha$ -bromotoluene	Benzyl isocyanide (side product)	5

## Experimental Workflow and Logical Relationships

The synthesis of Phenylacetonitrile from Benzyl Chloride is a straightforward nucleophilic substitution reaction. The workflow can be visualized as follows:



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Caption: Synthesis workflow for Phenylacetonitrile.

## Reactivity and Further Synthesis

Phenylacetonitrile is a valuable intermediate due to the reactivity of the methylene bridge, which contains an active methylene unit.[1] This allows for a variety of subsequent reactions.

### Hydrolysis to Phenylacetic Acid

Phenylacetonitrile can be hydrolyzed to form phenylacetic acid.[1][4] This reaction is typically carried out using a strong acid, such as sulfuric acid.[4]

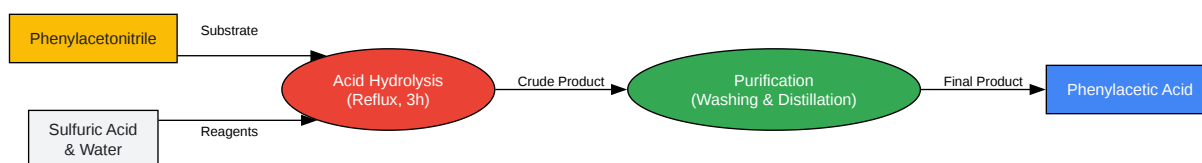
## Experimental Protocol: Acid-Catalyzed Hydrolysis

- A mixture of Phenylacetonitrile (6 moles), water (1150 cc), and commercial sulfuric acid (840 cc) is prepared in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.[4]
- The mixture is heated under reflux with stirring for three hours.[4]
- After cooling slightly, the mixture is poured into cold water (2 L).[4]
- The resulting phenylacetic acid is filtered off.[4]
- The crude product is then purified by melting under water, washing with hot water, and subsequent distillation under reduced pressure.[4]

## Expected Yield:

- This procedure can yield practically pure phenylacetic acid with a yield of approximately 77.5%.[4]

The logical flow for this subsequent reaction can be visualized as:



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Caption: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid.

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